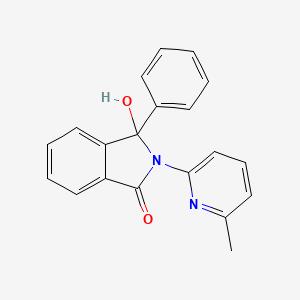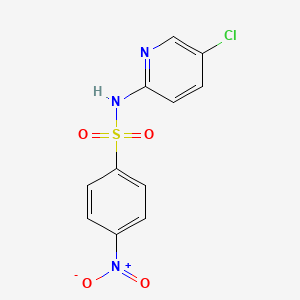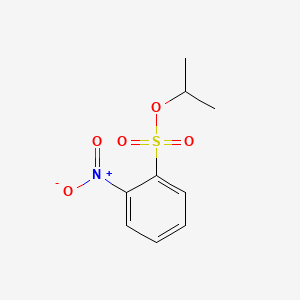![molecular formula C14H10F3N3O B14169206 2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide CAS No. 1081800-95-4](/img/structure/B14169206.png)
2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl and phenyldiazenyl groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 4-[(z)-phenyldiazenyl]aniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl and phenyldiazenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications, such as drug development, leverages the compound’s unique chemical properties.
Industry: It is employed in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl and phenyldiazenyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-N-phenylacetamide: Similar in structure but lacks the phenyldiazenyl group.
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of the phenyldiazenyl group.
2,2,2-Trifluoro-N-(4-aminosulfonylphenyl)acetamide: Features an aminosulfonyl group in place of the phenyldiazenyl group.
Uniqueness
2,2,2-Trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide is unique due to the presence of both trifluoromethyl and phenyldiazenyl groups, which impart distinct reactivity and stability. This combination of functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
1081800-95-4 |
|---|---|
Formule moléculaire |
C14H10F3N3O |
Poids moléculaire |
293.24 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C14H10F3N3O/c15-14(16,17)13(21)18-10-6-8-12(9-7-10)20-19-11-4-2-1-3-5-11/h1-9H,(H,18,21) |
Clé InChI |
IOOZXEIYKDRVSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B14169129.png)
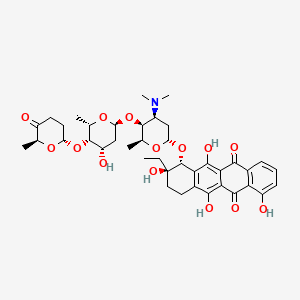
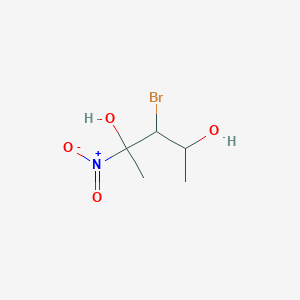
![N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide](/img/structure/B14169140.png)
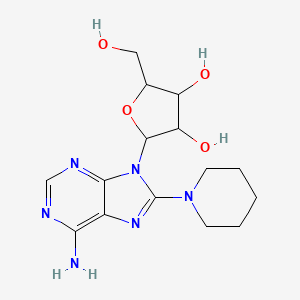
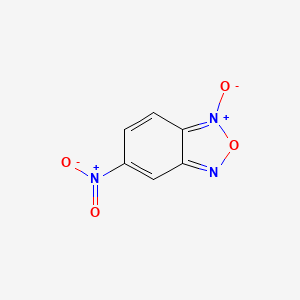
![Urea, N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]-](/img/structure/B14169152.png)
![N-[3-(azepan-1-yl)propyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B14169158.png)
